4,6-Dichloro-2-ethyl-5-fluoropyrimidine

概述

描述

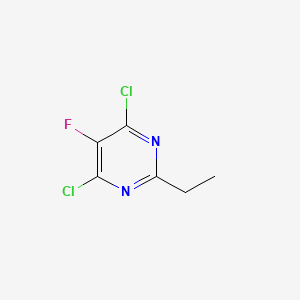

4,6-Dichloro-2-ethyl-5-fluoropyrimidine is an organic compound with the molecular formula C6H5Cl2FN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of chlorine and fluorine atoms at the 4, 6, and 5 positions, respectively, and an ethyl group at the 2 position on the pyrimidine ring. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .

准备方法

The synthesis of 4,6-Dichloro-2-ethyl-5-fluoropyrimidine involves several steps:

Step 1: The reaction starts with the preparation of an intermediate compound. At 0°C, a solution of methyl acetate in ethanol is mixed with sodium ethoxide in ethanol. The mixture is stirred for 30 minutes at this temperature.

Step 2: Fluoromalonic acid diethyl ester is added to the mixture, and the reaction is stirred at room temperature for 72 hours. The reaction mixture is then cooled to 0°C, and concentrated hydrochloric acid is added to adjust the pH to 6. The resulting precipitate is filtered and washed with isopropanol, ether, and hexane to obtain the intermediate compound.

Step 3: The intermediate compound is then reacted with N,N-dimethylaniline in phosphorus oxychloride. The reaction mixture is heated under reflux for 16 hours. After cooling to room temperature, the solvent is removed under vacuum, and the residue is poured into ice.

化学反应分析

4,6-Dichloro-2-ethyl-5-fluoropyrimidine undergoes various types of chemical reactions:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms. Common reagents used in these reactions include sodium ethoxide, potassium tert-butoxide, and other strong bases.

Oxidation and Reduction Reactions: It can also participate in oxidation and reduction reactions under appropriate conditions. For example, it can be reduced using hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: This compound can be used in coupling reactions such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

科学研究应用

Antiviral and Anticancer Agents

The compound serves as a vital intermediate in the synthesis of various antiviral and anticancer drugs. For instance, it is utilized in the development of inhibitors targeting specific kinases involved in cancer progression. Research indicates that derivatives of 4,6-dichloro-2-ethyl-5-fluoropyrimidine exhibit potent inhibitory activity against JAK2 kinase, which is implicated in several hematological malignancies .

Case Study: JAK2 Inhibitors

In a study focusing on the synthesis of JAK2 inhibitors, this compound was used to create a series of compounds that demonstrated significant antiproliferative effects against cancer cell lines. The results indicated that modifications to the pyrimidine structure could enhance potency and selectivity towards JAK2 .

Pesticide Development

One of the primary applications of this compound is in the formulation of crop protection agents. Its derivatives are employed in synthesizing herbicides and fungicides that target specific pests while minimizing environmental impact. The compound's chlorinated structure contributes to its effectiveness as a pesticide by enhancing its stability and bioactivity .

Case Study: Herbicide Efficacy

A research project evaluated the efficacy of herbicides derived from this compound against common agricultural weeds. The findings revealed that these herbicides provided effective control over resistant weed species, highlighting the compound's potential to improve crop yields and reduce reliance on traditional chemical treatments .

Toxicological Considerations

While this compound has beneficial applications, it also poses certain health risks. The compound is classified as harmful if ingested or inhaled and can cause severe skin burns upon contact. Safety data sheets recommend strict handling procedures to mitigate exposure risks during synthesis and application .

作用机制

The mechanism of action of 4,6-Dichloro-2-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. It can also interact with receptors on the surface of cells, modulating their activity and triggering specific cellular responses. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

相似化合物的比较

4,6-Dichloro-2-ethyl-5-fluoropyrimidine can be compared with other similar compounds such as:

4,6-Dichloro-5-fluoropyrimidine: This compound lacks the ethyl group at the 2 position, making it less bulky and potentially less reactive in certain chemical reactions.

2,4-Dichloro-5-fluoropyrimidine: This compound has chlorine atoms at the 2 and 4 positions and a fluorine atom at the 5 position, similar to this compound, but without the ethyl group.

4,6-Dichloro-2-methyl-5-fluoropyrimidine: This compound has a methyl group instead of an ethyl group at the 2 position, which can affect its reactivity and the types of reactions it undergoes.

生物活性

4,6-Dichloro-2-ethyl-5-fluoropyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an important building block in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases. Its biological activity is primarily attributed to its ability to interact with specific enzymes and receptors, making it a valuable candidate for drug development.

This compound can be synthesized through several chemical pathways, often involving chlorination and fluorination processes. The synthesis typically requires careful control of reaction conditions to yield high-purity products suitable for biological testing .

The biological activity of this compound is largely mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their normal function. This mechanism is crucial in the context of developing therapeutic agents against diseases where enzyme activity is dysregulated.

- Receptor Modulation : It may also interact with cell surface receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to altered cellular responses that are beneficial in treating certain conditions .

Biological Activity

The biological activities attributed to this compound include:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown promising results against various cancer cell lines, suggesting that it could serve as a lead compound for developing new anticancer drugs .

- Antiviral Properties : The compound has also been investigated for its antiviral potential. Its structural characteristics allow it to interfere with viral replication processes, making it a candidate for treating viral infections .

- Enzyme Inhibition Studies : Specific studies have identified the compound as an effective inhibitor of certain kinases involved in cancer progression, further supporting its use in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | Findings |

|---|---|---|

| Antitumor | Various cancer cell lines | Significant inhibition observed (IC50 values) |

| Antiviral | Viral replication enzymes | Effective in reducing viral load |

| Enzyme Inhibition | Kinases (e.g., PfGSK3) | Potent inhibitors identified with low IC50 |

Case Study: Antitumor Activity

In a study focusing on the antitumor effects of this compound derivatives, researchers synthesized multiple analogs and evaluated their potency against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, demonstrating strong cytotoxic effects .

Case Study: Antiviral Potential

Another study explored the antiviral properties of the compound against specific viruses. Results showed that this compound significantly reduced viral replication in vitro, indicating its potential as a therapeutic agent for viral infections .

属性

IUPAC Name |

4,6-dichloro-2-ethyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2FN2/c1-2-3-10-5(7)4(9)6(8)11-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWBZTOPEQGYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C(=N1)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。